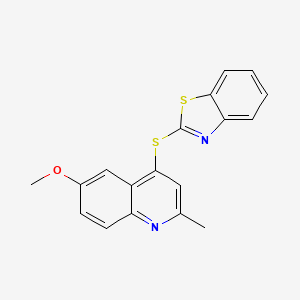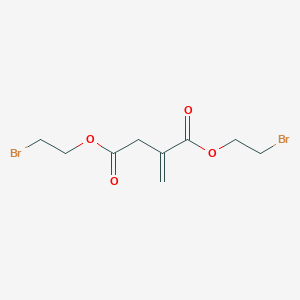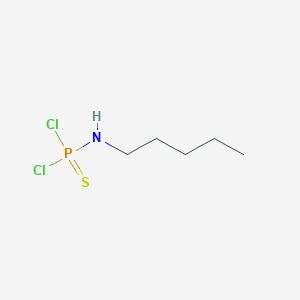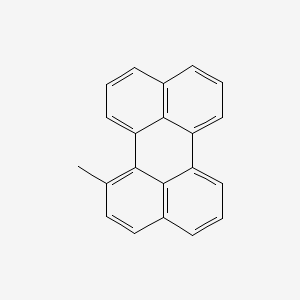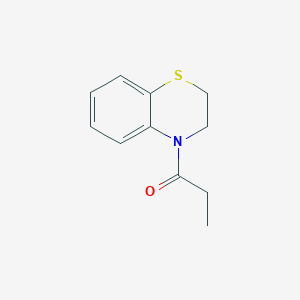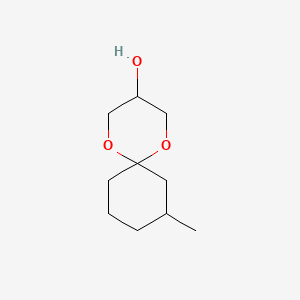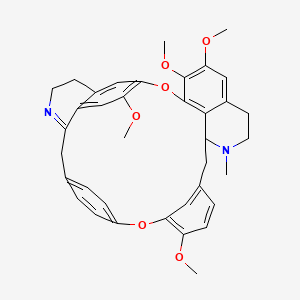
Thalmethine, O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalmethine, O-methyl- is a compound of significant interest in the field of organic chemistry. It is known for its unique structural properties and potential applications in various scientific domains. The compound is characterized by the presence of a methyl group attached to the oxygen atom, which influences its chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thalmethine, O-methyl- typically involves the O-methylation of phenolic compounds. One efficient method for this process uses tetramethylammonium hydroxide (TMAOH) as an alkylating agent under microwave irradiation. This method employs ethanol as a green reaction medium and achieves high yields at temperatures around 120°C . Traditional methods often use toxic methylating agents like methyl iodide or dimethyl sulfate, but the TMAOH method is more environmentally friendly and selective .
Industrial Production Methods
Industrial production of Thalmethine, O-methyl- may involve large-scale O-methylation processes using similar principles as the laboratory methods. The use of microwave-assisted techniques and green solvents can be scaled up to meet industrial demands while maintaining efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Thalmethine, O-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or tosylates can facilitate substitution reactions under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Thalmethine, O-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential therapeutic applications, particularly in drug development and pharmacology.
Industry: Thalmethine, O-methyl- is used in the production of fine chemicals, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism by which Thalmethine, O-methyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thalmethine: The parent compound without the O-methyl group.
O-methylphenol: A structurally similar compound with different reactivity.
Methylxanthines: Compounds like caffeine and theobromine, which also contain methyl groups attached to oxygen atoms .
Uniqueness
Thalmethine, O-methyl- is unique due to its specific structural configuration and the presence of the O-methyl group, which influences its chemical behavior and potential applications. Its selective reactivity and environmentally friendly synthesis methods further distinguish it from similar compounds.
Propiedades
Número CAS |
5979-99-7 |
|---|---|
Fórmula molecular |
C37H38N2O6 |
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
10,14,15,26-tetramethoxy-20-methyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(31),3,7(36),8,10,13(35),14,16,23(34),24,26,29,32-tridecaene |
InChI |
InChI=1S/C37H38N2O6/c1-39-15-13-25-20-34(42-4)36(43-5)37-35(25)29(39)17-23-8-11-30(40-2)32(18-23)44-26-9-6-22(7-10-26)16-28-27-21-31(41-3)33(45-37)19-24(27)12-14-38-28/h6-11,18-21,29H,12-17H2,1-5H3 |
Clave InChI |
KWMNYKFCHLBZBH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC)O3)C=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


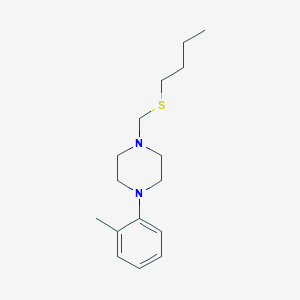
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
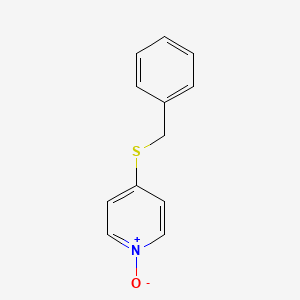
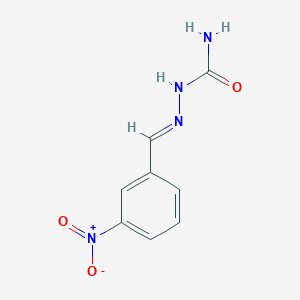

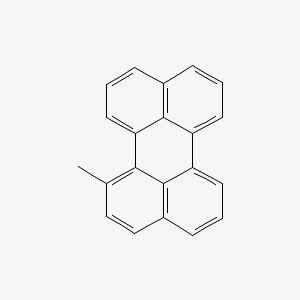
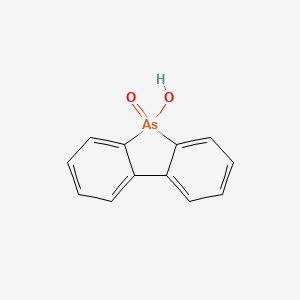
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
